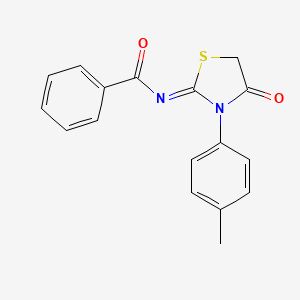
N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-methylphenyl group and a benzylidene moiety that is further substituted with chlorine and fluorine atoms. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate. This reaction is usually carried out under acidic or basic conditions to facilitate the condensation reaction.
Substitution Reaction: The benzylidene intermediate is then subjected to a substitution reaction with 4-(4-methylphenyl)-1-piperazine. This step often requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a Lewis acid or base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the benzylidene moiety to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxides or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted products depending on the reagents used.
Applications De Recherche Scientifique
N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine: has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity. Additionally, the piperazine ring may facilitate interactions with biological membranes or other cellular components, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- N-(2-Fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- N-(2-Chloro-6-fluorobenzylidene)-4-phenyl-1-piperazinamine
Uniqueness
N-(2-Chloro-6-fluorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine: stands out due to the presence of both chlorine and fluorine atoms on the benzylidene moiety. This dual substitution can significantly influence the compound’s chemical reactivity, binding properties, and overall stability. Compared to similar compounds, it may exhibit enhanced biological activity or unique chemical behavior, making it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C18H19ClFN3 |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(E)-1-(2-chloro-6-fluorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C18H19ClFN3/c1-14-5-7-15(8-6-14)22-9-11-23(12-10-22)21-13-16-17(19)3-2-4-18(16)20/h2-8,13H,9-12H2,1H3/b21-13+ |
Clé InChI |
CQIHQNRMIQMOMT-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=C(C=CC=C3Cl)F |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=C(C=CC=C3Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)

![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)

![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)
![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)


![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
